molecular formula C4H4N6O B1489719 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol CAS No. 1451362-64-3

7-Aminotetrazolo[1,5-a]pyrimidin-5-ol

Cat. No. B1489719
M. Wt: 152.11 g/mol
InChI Key: BTQDHTWBHWLTHG-UHFFFAOYSA-N
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Description

7-Aminotetrazolo[1,5-a]pyrimidin-5-ol is a chemical compound with the molecular formula C4H4N6O . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines has been developed .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

7-Aminotetrazolo[1,5-a]pyrimidin-5-ol has an average mass of 152.114 Da and a monoisotopic mass of 152.044662 Da .

Scientific Research Applications

Synthesis and Dye Applications

A novel synthesis method for 5-amino-tetrazolo[1,5-a]pyrimidin-7-ol has led to the creation of a series of arylazo disperse dyes. These dyes, derived from the compound, have been studied for their absorption spectra, demonstrating the compound's utility in developing new materials with potential applications in dyeing and coloration technologies (Liu et al., 2013).

Chemical Synthesis

The compound has been utilized in the three-component synthesis of dihydrotetrazolo[1,5-a]pyrimidines, showcasing its versatility in creating complex molecules. This method opens avenues for synthesizing various chemically significant structures with potential applications in medicinal chemistry and material science (Fedorova et al., 2003).

Antiviral Research

In antiviral research, a derivative of 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol has been identified as a potent inhibitor of the hepatitis C virus (HCV). The development of this derivative could contribute to new therapeutic options for treating HCV infections (Hwang et al., 2012).

Pharmaceutical Development

The compound has been involved in the synthesis of novel pharmaceuticals, including the development of anti-inflammatory agents and drugs with potential neuroprotective effects. These findings underscore the compound's role in advancing drug discovery and development (Jismy et al., 2021).

Analgesic Properties

Research into dihydrotetrazolo[1,5-a]pyrimidine derivatives has demonstrated their potential as analgesic compounds. These studies suggest the possibility of developing new pain management solutions based on modifications of the 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol structure (Gein et al., 2021).

Multicomponent Synthesis

The compound is a key ingredient in multicomponent synthesis processes, highlighting its utility in creating a variety of chemical structures efficiently. This approach facilitates the discovery and development of new compounds with potential applications across several fields of chemistry and pharmacology (Tkachenko et al., 2019).

properties

IUPAC Name

7-amino-4H-tetrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O/c5-2-1-3(11)6-4-7-8-9-10(2)4/h1H,5H2,(H,6,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQDHTWBHWLTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NN=N2)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267035
Record name 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminotetrazolo[1,5-a]pyrimidin-5-ol

CAS RN

1451362-64-3
Record name 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451362-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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